RO4929097

Description

Properties

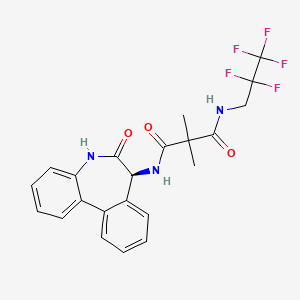

IUPAC Name |

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPLJFIFUQPSJR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233833 | |

| Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847925-91-1 | |

| Record name | Ro 4929097 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847925-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 4929097 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847925911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG-4733 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RG-4733 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8645V7LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RO4929097: A Technical Deep Dive into its Mechanism of Action as a Gamma-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO4929097 is a potent, orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in the pathology of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Inhibition of Gamma-Secretase and Notch Signaling

This compound exerts its anti-cancer effects by directly targeting and inhibiting gamma-secretase, a multi-subunit protease complex. Gamma-secretase is responsible for the intramembranous cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4).

The canonical Notch signaling cascade is initiated upon the binding of a ligand (e.g., Jagged or Delta-like) to the Notch receptor. This interaction triggers a series of proteolytic cleavages. The final and critical cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with other transcriptional regulators to activate the expression of downstream target genes, such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. These target genes are crucial for regulating cell proliferation, differentiation, and survival.

By inhibiting gamma-secretase, this compound prevents the cleavage of the Notch receptor and the subsequent release of NICD. This blockade of Notch signaling leads to the downregulation of target genes like Hes1, resulting in a less transformed, slower-growing cellular phenotype. Preclinical studies have demonstrated that this inhibition of Notch processing does not typically induce apoptosis but rather promotes tumor cell differentiation.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | System | Parameter | Value (nM) | Reference |

| Enzyme Activity | Cell-free γ-secretase | IC50 | 4 | |

| Cellular Activity | HEK293 cells (Aβ40 processing) | EC50 | 14 ± 4 | |

| Cellular Activity | Cellular Notch reporter assay | IC50 | Low nanomolar |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Schedule | Result | Reference |

| A549 (NSCLC) | 10 mg/kg, daily | Significant tumor growth inhibition | |

| Calu-6 | 60 mg/kg, 7 days on/7 days off (2 cycles) | Tumor growth inhibition | |

| Various Xenografts | Intermittent or daily | Antitumor activity in 7 of 8 models |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the mechanism of action of this compound.

Cell-Free Gamma-Secretase Activity Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of gamma-secretase.

-

Enzyme Source: Human cell-free membrane preparations containing the gamma-secretase enzyme complex.

-

Substrate: Recombinant C100-FLAG, the C-terminal fragment of the amyloid precursor protein (APP), which is a well-characterized gamma-secretase substrate.

-

Assay Principle: The assay quantifies the production of the Aβ 1-40 peptide, a product of C100-FLAG cleavage by gamma-secretase.

-

Procedure:

-

Incubate the human cell-free membrane preparation with the C100-FLAG substrate in a suitable assay buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the reaction mixture to allow for enzymatic cleavage.

-

Terminate the reaction.

-

Quantify the amount of Aβ 1-40 peptide produced using a specific ELISA.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the gamma-secretase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of NICD and Hes1 Expression

This method is used to determine the effect of this compound on the downstream components of the Notch signaling pathway within tumor cells.

-

Cell Lines: A549 non-small cell lung carcinoma cells are a responsive model.

-

Treatment: Treat A549 cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for cleaved Notch1 (Val1744) to detect NICD and Hes1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis: Densitometry is used to quantify the intensity of the protein bands, and the expression of NICD and Hes1 is normalized to the loading control.

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a preclinical mouse model.

-

Animal Model: Athymic nude mice or NOD/SCID mice are commonly used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation:

-

Harvest cultured human tumor cells (e.g., A549) during their logarithmic growth phase.

-

Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule (e.g., daily or intermittently). The vehicle used for formulation should be administered to the control group.

-

-

Efficacy Assessment:

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis: Compare the tumor growth rates between the this compound-treated and vehicle-treated groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate key experimental workflows and logical connections in the study of this compound.

RO4929097 and the Notch Signaling Pathway: A Technical Guide for Researchers

An In-depth Analysis of a Gamma-Secretase Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway, a critical regulator of cellular differentiation, proliferation, and apoptosis, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. RO4929097 is a potent, selective, and orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme responsible for the activation of Notch receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. Through a synthesis of published literature, this document aims to serve as a valuable resource for researchers in the fields of oncology and drug development.

Introduction to the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in embryonic development and tissue homeostasis.[1][2][3] In mammals, the pathway consists of four transmembrane receptors (NOTCH1-4) and five transmembrane ligands (Delta-like ligands 1, 3, and 4; Jagged 1 and 2).[3][4]

Ligand binding to the Notch receptor on an adjacent cell initiates a cascade of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD).[4] The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcriptional activation of downstream target genes, most notably those of the Hairy/Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families.[4] Aberrant activation of this pathway has been implicated in the pathogenesis of numerous malignancies, promoting tumor cell proliferation, survival, and the maintenance of a cancer stem cell-like phenotype.[5][6]

This compound: A Potent Gamma-Secretase Inhibitor

This compound (also known as RG-4733) is a gamma-secretase inhibitor that was initially developed for the treatment of Alzheimer's disease but has since been extensively investigated as an anti-cancer agent.[7] By inhibiting gamma-secretase, this compound prevents the cleavage of Notch receptors, thereby blocking the release of the NICD and subsequent downstream signaling.[8] This leads to a reduction in the expression of Notch target genes, such as HES1.[9][10]

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of the gamma-secretase enzyme complex.[10][11] This inhibition prevents the final proteolytic cleavage of the Notch receptor, a critical step for signal transduction. The consequence is the suppression of Notch signaling, which has been shown to induce a less transformed, flattened, and slower-growing phenotype in tumor cells rather than direct apoptosis or a halt in proliferation.[10][11]

Quantitative Preclinical Data

This compound has demonstrated potent inhibitory activity in a variety of preclinical models. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Potency

| Assay Type | System | Parameter | Value (nM) | Reference |

| Enzyme Activity | Cell-free γ-secretase | IC50 | 4 | [12] |

| Cellular Activity | HEK293 cells (Aβ40 processing) | EC50 | 14 ± 4 | [10] |

| Cellular Activity | Notch reporter assay | EC50 | 5 ± 1 | [10] |

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in a range of human tumor xenograft models.

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| A549 (NSCLC) | 3-60 mg/kg, p.o. daily | 66% to 91% | [13] |

| Calu-6 (NSCLC) | 60 mg/kg/day, every other week for 4 weeks | Significant | [10] |

| WM3248 (Melanoma) | 10 mg/kg/day, p.o. for 30 days | Significant | [9][14] |

| IGRG121 (Glioma) | 30 mg/kg, q4dx3w | 31% | [15] |

Clinical Studies

This compound has been evaluated in multiple Phase I and II clinical trials for various solid tumors.[7]

Pharmacokinetics

Pharmacokinetic studies in patients have shown that this compound exposure can be influenced by dose and schedule. Auto-induction of CYP3A4 has been observed at doses above 24 mg, leading to decreased exposure with repeated dosing.[6][16]

| Study Population | Dose | Cmax (ng/mL) | Tmax (hours) | Reference | | :--- | :--- | :--- | :--- | | Advanced Solid Tumors | 15 mg daily | 125 | - |[17] | | Pancreatic Adenocarcinoma | 20 mg (single dose) | 598.0 ± 263.1 | 5.0 (median) |[18] |

Clinical Activity and Toxicity

Clinical responses to this compound have been modest, with some patients experiencing stable disease.[5][18] The drug has been generally well-tolerated, with the most common toxicities being grade 1 or 2.[5][6]

| Indication | Phase | Key Outcomes | Common Toxicities (Grade 1-2) | Reference | | :--- | :--- | :--- | :--- | | Metastatic Melanoma | II | 1 partial response, 8 stable disease | Nausea, fatigue, anemia |[5] | | Advanced Solid Tumors | I | 1 partial response, prolonged stable disease in some patients | Fatigue, thrombocytopenia, rash, anorexia |[6][16] | | Metastatic Pancreatic Adenocarcinoma | II | 3 stable disease | Nausea/vomiting, diarrhea, fatigue |[18] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Gamma-Secretase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of this compound on the gamma-secretase enzyme complex.

-

Preparation of Membranes: Human cell lines (e.g., HEK293) are engineered to overexpress a gamma-secretase substrate like Amyloid Precursor Protein (APP). Cell membranes containing the gamma-secretase complex are isolated through homogenization and centrifugation.

-

Assay Reaction: The membrane preparation is incubated with a synthetic substrate and varying concentrations of this compound.

-

Detection: The cleavage product (e.g., Aβ 1-40) is quantified using an ELISA-based method.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.[10]

Cellular Notch Processing Assay

This assay determines the potency of this compound in a cellular context.

-

Cell Culture: A cell line is engineered to co-express a Notch receptor and a reporter gene (e.g., luciferase) under the control of a CSL-responsive promoter.

-

Treatment: Cells are treated with a range of this compound concentrations.

-

Reporter Gene Measurement: Luciferase activity is measured using a luminometer, which reflects the level of Notch signaling.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in reporter activity (EC50) is determined.[10]

Western Blot for Notch Signaling Components

This technique is used to assess the effect of this compound on the levels of key proteins in the Notch pathway.

-

Cell Lysis: Tumor cells treated with this compound are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for cleaved NOTCH1 (NICD) and HES1, followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection: The protein bands are visualized using chemiluminescence. A loading control (e.g., β-actin) is used to ensure equal protein loading.[10]

In Vivo Xenograft Tumor Models

These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally.[9][14]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemical analysis (e.g., for Ki-67) can be performed to assess cell proliferation.[9][14]

Logical Relationships in Drug Development

The development of this compound followed a logical progression from identifying a molecular target to clinical evaluation.

References

- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Facebook [cancer.gov]

- 9. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]

- 10. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. A Phase II Study of the Gamma Secretase Inhibitor this compound in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

RO4929097: A Technical Guide to a Potent Gamma-Secretase Inhibitor of the Notch Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO4929097 is a potent, selective, and orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme in the activation of the Notch signaling pathway.[1][2] Dysregulation of the Notch pathway is implicated in the pathogenesis of numerous cancers, where it plays a crucial role in maintaining a proliferative and undifferentiated state in tumor cells.[3] This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its effects on cancer cells. Detailed experimental protocols and quantitative data are presented to support its preclinical and clinical evaluation as a potential anti-cancer therapeutic.

Introduction to this compound and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cellular communication system that governs cell fate decisions, including proliferation, differentiation, and apoptosis.[3] In mammals, the pathway is initiated by the binding of a ligand (e.g., Jagged or Delta-like) to one of four Notch receptors (NOTCH1-4).[3] This interaction triggers a series of proteolytic cleavages, the final of which is mediated by the gamma-secretase enzyme complex. This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[4]

In many cancers, the Notch pathway is aberrantly activated, contributing to tumor growth and survival. This compound functions by directly inhibiting the gamma-secretase complex, thereby preventing the release of NICD and blocking downstream Notch signaling.[2][4] This inhibition leads to a reduction in the expression of Notch target genes, resulting in anti-proliferative and pro-differentiative effects in tumor cells.[4]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the potent and selective inhibition of the gamma-secretase enzyme complex. This inhibition prevents the intramembrane cleavage of the Notch receptor, a critical step for the activation of the signaling pathway. The subsequent decrease in the production of the active Notch Intracellular Domain (ICN) leads to the downregulation of downstream target genes, most notably Hes1.[4] This disruption of the Notch signaling cascade results in a less transformed, more differentiated phenotype in cancer cells, characterized by reduced proliferation and a diminished capacity for anchorage-independent growth.[4]

Quantitative Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

| Assay Type | System | IC50 / EC50 (nM) | Reference |

| In Vitro Potency | |||

| Gamma-Secretase Enzyme Assay | Cell-free membrane preparation | 4 | [4] |

| Cellular Aβ40 Production | HEK293 cells overexpressing APP | 14 | [4] |

| Cellular Notch Processing | HEK293 cells | 5 | [4] |

| Cell Viability/Proliferation | |||

| A549 (Non-small cell lung carcinoma) | Dose-dependent reduction in Hes1 mRNA | Starting at 100 | [4] |

| MDA-MB-468 (Breast cancer) | Soft agar colony formation | Significant reduction | [4] |

| Various solid tumor cell lines | In vitro enzyme and cellular Notch reporter assays | Low nanomolar range | [3] |

Table 1: In Vitro Potency and Efficacy of this compound

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| In Vivo Efficacy | |||

| A549 (NSCLC) | Intermittent or daily oral dosing | Significant | [4] |

| 7 out of 8 various xenografts | Intermittent or daily oral dosing | Antitumor activity observed | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Western Blot Analysis for Notch Pathway Proteins

This protocol is for the detection of intracellular Notch (ICN) and Hes1 protein levels in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-cleaved Notch1 (Val1744), Rabbit anti-Hes1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Notch1 and Hes1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation, following treatment with this compound.

Materials:

-

Agar (Nobel Agar)

-

2X cell culture medium

-

Fetal Bovine Serum (FBS)

-

6-well plates

-

Cell suspension of cancer cells (e.g., MDA-MB-468)

-

This compound

-

Crystal Violet stain

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agar solution in 1X cell culture medium supplemented with FBS. Pipette 2 ml into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Agar Layer with Cells: Prepare a 0.35% agar solution in 1X cell culture medium with FBS. Resuspend cells in this top agar solution at a density of 5,000 cells/ml. Add this compound at various concentrations to the cell-agar mixture.

-

Plating: Gently layer 1 ml of the cell-agar suspension on top of the solidified bottom agar layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.

-

Feeding: Add 100 µl of fresh medium with or without this compound to each well every 3-4 days to prevent drying.

-

Staining and Counting: After the incubation period, stain the colonies with Crystal Violet solution and count the number of colonies under a microscope.

In Vivo Xenograft Studies

This protocol describes the evaluation of the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line (e.g., A549)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally via gavage at the desired dose and schedule (e.g., daily or intermittently). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a well-characterized gamma-secretase inhibitor with potent activity against the Notch signaling pathway. Its ability to induce a less transformed phenotype and inhibit tumor growth in preclinical models highlights its potential as a therapeutic agent for cancers with aberrant Notch signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the utility of this compound in oncology. Further clinical studies are warranted to fully elucidate its therapeutic potential in various cancer types.

References

RO4929097: A Technical Guide to a Potent Gamma-Secretase Inhibitor for Notch Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a cornerstone of intercellular communication, governing critical cellular processes such as differentiation, proliferation, and apoptosis.[1] Dysregulation of this pathway is a known driver in a variety of malignancies, making it a compelling target for therapeutic intervention.[2] At the heart of Notch activation lies the proteolytic cleavage of the Notch receptor by the γ-secretase (gamma-secretase) enzyme complex. This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to initiate the transcription of target genes.[1]

RO4929097 is a potent, orally bioavailable small-molecule inhibitor of γ-secretase.[2] By blocking the activity of this enzyme, this compound effectively halts the Notch signaling cascade, thereby presenting a promising strategy for the treatment of Notch-dependent cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by directly targeting and inhibiting the γ-secretase enzyme complex. This multi-protein complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Notch receptors (Notch1-4).[1] The binding of a Notch ligand (e.g., Delta-like or Jagged) to its receptor on an adjacent cell initiates a cascade of proteolytic events. The final step, mediated by γ-secretase, liberates the NICD. This compound's inhibition of γ-secretase prevents this final cleavage, thereby trapping the NICD in the cell membrane and preventing its nuclear translocation and subsequent gene activation.[2]

References

RO4929097 and Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cancer stem cell (CSC) hypothesis posits that a subpopulation of cells within a tumor possesses self-renewal and differentiation capabilities, driving tumor growth, metastasis, and relapse. Targeting these resilient cells is a critical goal in oncology research. RO4929097, a potent and selective small-molecule inhibitor of γ-secretase, has emerged as a significant investigational agent in this domain. By inhibiting γ-secretase, this compound effectively blocks the Notch signaling pathway, a critical regulator of cell fate decisions, including the maintenance of stem-cell-like states.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cancer stem cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Targeting the Notch Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting γ-secretase, a multi-subunit protease complex.[2] This enzyme is responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4).[3] This cleavage event is the final and essential step in the activation of the Notch signaling pathway.

Upon ligand binding (e.g., Delta-like or Jagged ligands) on an adjacent cell, the Notch receptor undergoes a series of proteolytic cleavages. The cleavage by γ-secretase releases the Notch intracellular domain (NICD).[4] The NICD then translocates to the nucleus, where it forms a transcriptional complex with CSL (CBF1/Suppressor of Hairless/Lag-1) and Mastermind-like (MAML) proteins. This complex activates the transcription of downstream target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.[5][6] These target genes are crucial for maintaining cells in an undifferentiated, proliferative state, a hallmark of cancer stem cells.[1][3]

By inhibiting γ-secretase, this compound prevents the release of NICD, thereby abrogating the downstream signaling cascade.[5] This leads to a reduction in the expression of Notch target genes, which in turn promotes cellular differentiation and reduces the cancer stem cell population.[1][5]

Figure 1. Mechanism of this compound in the Notch signaling pathway.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified in numerous preclinical studies, both in vitro and in vivo.

In Vitro Potency

This compound demonstrates potent inhibition of γ-secretase activity in the low nanomolar range.

| Assay Type | System | IC50 (nmol/L) | Reference(s) |

| Cell-free γ-secretase | Human cell-free membrane preparations | 4 | [7] |

| Cellular Notch Reporter | Engineered cell lines | low nanomolar | [1][5] |

| Notch1 Cleavage | Cell-based assays | 5 | [8] |

| Aβ40 Production | Engineered HEK293 cells (APP overexpression) | low nanomolar | [7] |

In Vivo Antitumor Activity

This compound has shown significant antitumor activity in a variety of xenograft models.

| Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |

| Non-Small Cell Lung Cancer | A549 | 60 mg/kg/d, every other week for 4 weeks | Significant | [5] |

| Non-Small Cell Lung Cancer | A549 | 10 mg/kg, once daily for 21 days | Significant | [5] |

| Pancreatic Cancer | Xenograft models | Intermittent or daily dosing | Antitumor activity observed | [9] |

| Colon Cancer | Xenograft models | Intermittent or daily dosing | Antitumor activity observed | [9] |

| Melanoma | WM3248 | Daily oral administration | Decreased tumor growth | [10] |

| Multiple Types | 7 of 8 different xenograft models | Intermittent or daily dosing | Efficacy observed | [5][7] |

Effects on Cancer Stem Cell Properties

This compound has been shown to directly impact the functional characteristics of cancer stem cells.

| CSC Property | Cancer Type | In Vitro/In Vivo | Effect of this compound | Reference(s) |

| Self-renewal (Sphere Formation) | Melanoma | In vitro | Impaired formation of melanospheres. | [10][11] |

| Self-renewal (Mammosphere Formation) | Breast Cancer | In vitro | Inhibition of mammosphere formation. | [8] |

| Anchorage-Independent Growth | Melanoma | In vitro | Reduced ability to form colonies in soft agar. | [10] |

| Tumor-Initiating Potential | Melanoma | In vivo | Inhibited subsequent tumor formation in a serial xenotransplantation model. | [10] |

| CSC Marker Expression | Melanoma | In vivo | Lowered expression of putative melanoma stem cell markers (CD166, CD271, JARID1B). | [11] |

| CSC Population | Pancreatic Cancer | In vitro & In vivo | Decrease in the number of CSCs. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.

Western Blot for Notch Processing

This protocol is used to measure the reduction of intracellular Notch (ICN) expression.

-

Cell Treatment: Tumor-derived cell lines (e.g., A549) are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[5]

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the cleaved form of Notch1 (Val1744).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a chemiluminescent substrate for detection.

Quantitative Real-Time PCR (qRT-PCR) for HES1 Expression

This method quantifies the mRNA expression of the Notch target gene HES1.

-

Cell Treatment and RNA Extraction: Cells are treated as described above, and total RNA is isolated using a commercial kit (e.g., Qiagen RNeasy Mini Kit).[5]

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for quantitative PCR with primers specific for HES1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of HES1 mRNA is calculated using the ΔΔCt method.

Soft Agar Colony Formation Assay

This assay assesses anchorage-independent growth, a hallmark of transformed cells.

-

Base Layer: A layer of agar mixed with cell culture medium is solidified in a culture dish.

-

Cell Layer: A suspension of cells treated with this compound or vehicle is mixed with a lower concentration of agar and layered on top of the base layer.

-

Incubation: The dishes are incubated for several weeks to allow for colony formation.

-

Quantification: Colonies are stained (e.g., with crystal violet) and counted.

Melanosphere Formation Assay

This assay evaluates the self-renewal capacity of melanoma stem-like cells.

-

Cell Seeding: Primary melanoma cell lines are seeded at low density in non-adherent culture plates with stem cell-permissive media.

-

Treatment: Cells are treated with this compound or vehicle control.

-

Incubation: The plates are incubated to allow for the formation of three-dimensional spheres (melanospheres).

-

Quantification: The number and size of melanospheres are measured.[10][11]

In Vivo Xenograft Studies

These studies evaluate the antitumor activity of this compound in a living organism.

-

Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NOD/SCID mice).[5][10]

-

Tumor Growth: Tumors are allowed to establish to a measurable size.

-

Treatment Administration: Mice are randomized to receive this compound (formulated for oral administration) or vehicle control according to a specified dosing schedule.[5]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers (e.g., HES1 expression) can also be assessed in tumor tissue.[10]

Figure 2. General workflow for in vivo xenograft studies.

Serial Xenotransplantation Assay

This "gold standard" assay assesses the impact of a drug on the tumor-initiating cell population.

Figure 3. Serial xenotransplantation assay workflow.

Clinical Development and Combination Strategies

This compound has been evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other agents.[4][6][13][14] While the development of this compound was discontinued by the manufacturer, the clinical data generated valuable insights.[13] For instance, a Phase I study in combination with capecitabine established a recommended Phase II dose and showed clinical benefit in cervical and colon cancer.[13][15] Another Phase Ib trial explored its use with temsirolimus in advanced solid tumors.[9]

The rationale for combination therapies is strong. For example, γ-secretase inhibitors have been shown to enhance the chemosensitivity of colon cancer cells.[13] Preclinical studies have also demonstrated synergistic effects when combined with farnesyltransferase inhibitors in glioblastoma stem cells, leading to enhanced radio-sensitivity and reduced tumor growth.[12][16]

Conclusion

This compound is a well-characterized γ-secretase inhibitor that effectively targets the Notch signaling pathway. Its ability to reduce the cancer stem cell population by impairing self-renewal, anchorage-independent growth, and tumor-initiating potential has been demonstrated across multiple cancer types in preclinical models. While its clinical development has been halted, the wealth of data on this compound continues to inform the development of next-generation Notch inhibitors and provides a strong rationale for targeting the Notch pathway to eliminate cancer stem cells. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this critical area of cancer drug discovery.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Facebook [cancer.gov]

- 3. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase II Study of the Gamma Secretase Inhibitor this compound in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Phase Ib Dose Escalation Trial of this compound (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase Ib combination study of this compound, a gamma-secretase inhibitor, and temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]

- 11. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy [mdpi.com]

- 13. A Multicenter Phase 1 Study of γ -secretase inhibitor this compound in Combination with Capecitabine in Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Phase Ib/II Randomized Study of this compound, a Gamma Secretase or Notch Inhibitor with or without Vismodegib, a Hedgehog Inhibitor, in Advanced Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A multicenter phase 1 study of γ -secretase inhibitor this compound in combination with capecitabine in refractory solid tumors | Semantic Scholar [semanticscholar.org]

- 16. Combinatorial Strategies to Target Molecular and Signaling Pathways to Disarm Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

RO4929097: A Technical Guide on a Gamma-Secretase Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO4929097 is an orally bioavailable, potent, and selective small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] Initially developed for Alzheimer's disease, its ability to modulate Notch signaling has led to its extensive investigation as a potential anti-cancer agent.[4] The Notch pathway is a critical regulator of cell fate decisions, including differentiation, proliferation, and apoptosis, and its dysregulation is implicated in the progression of numerous malignancies.[1][5] By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, thereby impeding downstream signaling that contributes to tumor growth and survival.[3] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical trial outcomes across various cancer types.

Mechanism of Action: Targeting the Notch Signaling Pathway

The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor (NOTCH1-4). This interaction triggers a series of proteolytic cleavages. The final and critical cleavage is mediated by the gamma-secretase complex, which releases the Notch intracellular domain (NICD).[1][6] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL and MAML, leading to the expression of target genes such as HES1 and HEY1.[2][5] These target genes are instrumental in maintaining cells in a proliferative, undifferentiated state.[1]

This compound acts by directly binding to and inhibiting the gamma-secretase complex, thereby blocking the release of NICD.[3] This inhibition leads to a downstream reduction in the expression of Notch target genes, which in turn can induce a less transformed, slower-growing phenotype in cancer cells.[2] Preclinical studies have shown that this compound can decrease ICN production and the mRNA expression of Hes1 in tumor cells.[2]

Preclinical and Clinical Efficacy of this compound Across Cancer Types

This compound has been evaluated in a wide range of solid tumors and hematological malignancies. The following sections summarize the key findings from preclinical and clinical studies.

Solid Tumors

Glioblastoma: In a Phase 0/I trial, this compound was shown to penetrate both contrast-enhancing and non-enhancing regions of glioblastoma tumors.[7] The study demonstrated target engagement with a reduction in NICD-positive tumor cells after treatment.[7] Another Phase I study evaluated this compound in combination with bevacizumab for recurrent malignant glioma, showing the combination was well-tolerated with some radiographic responses.[8] However, a separate study surprisingly indicated that this compound could promote glioma cell migration in vitro.[9]

Pancreatic Cancer: Preclinical models of pancreatic cancer showed that inhibition of gamma-secretase retarded tumor progression.[10] A Phase II study in patients with previously treated metastatic pancreatic adenocarcinoma found the drug to be well-tolerated but with limited single-agent activity, showing a median overall survival of 4.1 months and a median progression-free survival of 1.5 months.[10][11] The development of this compound for this indication was discontinued.[11]

Colorectal Cancer: A Phase II trial of this compound in patients with refractory metastatic colorectal cancer reported no radiographic responses and a short time to progression, suggesting minimal single-agent activity.[12] However, in a Phase I study of advanced solid tumors, a partial response was observed in a patient with colorectal adenocarcinoma with neuroendocrine features.[1][13]

Melanoma: In a Phase II study (SWOG 0933) for metastatic melanoma, this compound showed minimal clinical activity, with a 6-month progression-free survival of 9% and a 1-year overall survival of 50%.[5] The study noted one confirmed partial response.[5] Preclinical studies, however, demonstrated that this compound could reduce the tumor-initiating potential of melanoma cells and impair their growth in vivo.[14]

Breast Cancer: For triple-negative breast cancer (TNBC), a Phase I study combining this compound with neoadjuvant paclitaxel and carboplatin showed a pathological complete response (pCR) rate of 50%, suggesting the regimen is active.[15] In ER+ metastatic breast cancer, a Phase Ib trial of this compound with exemestane found the combination to be safe and reasonably well-tolerated, with 20% of patients having stable disease for at least 6 months.[16]

Ovarian Cancer: A Phase II study of single-agent this compound in patients with recurrent platinum-resistant epithelial ovarian cancer found insufficient activity to warrant further investigation as a monotherapy.[17] No objective responses were observed, although 33% of patients had stable disease as their best response.[17]

Sarcoma: A Phase Ib/II randomized study evaluated this compound alone or in combination with the Hedgehog inhibitor vismodegib in advanced sarcoma.[18] The combination was well-tolerated, but no objective responses were seen, and there was no significant difference in progression-free or overall survival between the treatment arms.[18]

Other Solid Tumors: A Phase I study in patients with refractory metastatic or locally advanced solid tumors showed that this compound was generally well-tolerated.[1][19] Antitumor activity was observed in seven of eight animal models.[1]

Pediatric Cancers

The Pediatric Preclinical Testing Program evaluated this compound in in vivo models of childhood cancers. The drug induced significant differences in event-free survival in 6 of 26 solid tumor xenografts, with the most consistent effects seen in osteosarcoma models.[20] However, it showed little activity against acute lymphoblastic leukemia (ALL) xenografts.[20]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line/Assay | Cancer Type | IC50 | Reference |

| Cell-free and cellular assays | General | Low nanomolar range | [2] |

| cNOTCH1sub cleavage | - | 0.46 nM | [21] |

| cNOTCH4sub cleavage | - | 3.4 nM | [21] |

Table 2: Clinical Trial Outcomes for this compound Monotherapy

| Cancer Type | Phase | N | Key Outcomes | Reference |

| Metastatic Colorectal Cancer | II | - | No radiographic responses, short time to progression. | [12] |

| Metastatic Pancreatic Adenocarcinoma | II | 18 | Median OS: 4.1 months; Median PFS: 1.5 months; 6-month survival rate: 27.8%. | [10][11] |

| Metastatic Melanoma | II | 32 | 1 partial response; 6-month PFS: 9%; 1-year OS: 50%. | [5] |

| Recurrent Platinum-Resistant Ovarian Cancer | II | 45 | No objective responses; 33% stable disease; Median PFS: 1.3 months. | [17] |

| Advanced Solid Tumors | I | 110 | 1 partial response (colorectal adenocarcinoma with neuroendocrine features), 1 mixed response (sarcoma). | [1][13][19] |

Table 3: Clinical Trial Outcomes for this compound Combination Therapy

| Cancer Type | Phase | Combination Agent(s) | N | Key Outcomes | Reference |

| Triple-Negative Breast Cancer | I | Paclitaxel and Carboplatin (neoadjuvant) | 14 | Pathological complete response rate: 50%. | [15] |

| ER+ Metastatic Breast Cancer | Ib | Exemestane | 15 | 1 partial response; 6 stable disease; 20% with stable disease ≥ 6 months. | [16] |

| Advanced Sarcoma | Ib/II | Vismodegib | 42 | No objective responses; no significant difference in PFS or OS between arms. | [18] |

| Refractory Solid Tumors | I | Capecitabine | 30 | 3 confirmed partial responses (2 colon, 1 cervical). | [22][23] |

| Recurrent Malignant Glioma | I | Bevacizumab | 13 | 1 complete response, 1 partial response; Median OS: 10.9 months; Median PFS: 3.7 months. | [8] |

Experimental Protocols

Phase II Study of this compound in Metastatic Pancreatic Adenocarcinoma

-

Study Design: A two-stage, single-arm Phase II trial.[10]

-

Patient Population: Patients with previously treated metastatic pancreatic adenocarcinoma.[10]

-

Treatment Regimen: this compound administered orally at a dose of 20 mg daily on days 1-3, 8-10, and 15-17 of 21-day cycles.[10][11]

-

Secondary Endpoints: Overall survival (OS), response rate, toxicities, pharmacokinetic and pharmacodynamic analyses.[10][11]

Phase I Study of this compound in Advanced Solid Tumors

-

Study Design: A dose-escalation Phase I trial.[1]

-

Patient Population: Patients with refractory metastatic or locally advanced solid tumors.[1]

-

Treatment Schedules:

-

Primary Objectives: Determine the maximum-tolerated dose (MTD) and assess safety and pharmacokinetics.[1]

-

Secondary Objectives: Assess pharmacodynamic effects and preliminary evidence of anticancer activity.[1]

Conclusion

This compound has demonstrated a clear mechanism of action through the inhibition of the Notch signaling pathway, with preclinical evidence of antitumor activity across a variety of cancer models.[1][2] However, its clinical efficacy as a single agent in unselected patient populations has been modest in several solid tumors, including pancreatic and colorectal cancer.[10][12] More promising results have been observed in combination therapies, particularly in triple-negative breast cancer and in combination with capecitabine for refractory solid tumors, suggesting a potential synergistic effect with chemotherapy.[15][22] The safety profile of this compound is generally manageable, with most toxicities being low-grade.[1][5] Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from Notch inhibition and on exploring rational combination strategies to overcome resistance and enhance therapeutic outcomes. Despite the discontinuation of its development for some indications, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the Notch pathway in cancer.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase I Study of this compound with Bevacizumab in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-secretase inhibitors, DAPT and this compound, promote the migration of Human Glioma Cells via Smad5-downregulated E-cadherin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Phase II Study of the Gamma Secretase Inhibitor this compound in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase II study of the gamma secretase inhibitor this compound in patients with previously treated metastatic pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Phase II Study of this compound in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I study of this compound, a gamma secretase inhibitor of Notch signaling, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Phase Ib Dose Escalation Trial of this compound (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A phase II study of single-agent this compound, a gamma-secretase inhibitor of Notch signaling, in patients with recurrent platinum-resistant epithelial ovarian cancer: A study of the Princess Margaret, Chicago and California phase II consortia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Initial Testing (Stage 1) the Pediatric Preclinical Testing Program of this compound, a γ-Secretase Inhibitor Targeting Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. embopress.org [embopress.org]

- 22. A Multicenter Phase 1 Study of γ -secretase inhibitor this compound in Combination with Capecitabine in Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A multicenter phase 1 study of γ -secretase inhibitor this compound in combination with capecitabine in refractory solid tumors | Semantic Scholar [semanticscholar.org]

The Pharmacodynamics of RO4929097: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RO4929097, also known as RG-4733, is a potent, orally bioavailable, and selective small-molecule inhibitor of γ-secretase.[1][2] Initially investigated for the treatment of Alzheimer's disease, its development has since pivoted towards oncology due to the critical role of the Notch signaling pathway in various cancers.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, effects on key signaling pathways, and a summary of its preclinical and clinical pharmacodynamic profile.

Mechanism of Action: Inhibition of γ-Secretase and Notch Signaling

This compound exerts its therapeutic effects by targeting and inhibiting the γ-secretase enzyme complex, a key intramembrane protease.[2][3] The γ-secretase complex is responsible for the cleavage of several type I transmembrane proteins, most notably the Notch receptors (Notch1-4).[4]

The Notch signaling pathway is a highly conserved cellular communication system that regulates cell fate decisions, including proliferation, differentiation, and apoptosis.[4][5] In the canonical pathway, ligand binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD).[4] NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of downstream target genes, such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[5]

By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade.[3] This inhibition leads to a reduction in the expression of Notch target genes, such as Hes1, which in turn can induce a less transformed, slower-growing cellular phenotype.[3][6]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of this compound from various in vitro and cellular assays.

| Parameter | Value | Assay System | Reference(s) |

| IC50 (γ-secretase) | 4 nM | Cell-free γ-secretase enzyme assay | [6] |

| EC50 (Aβ40 processing) | 14 nM | HEK293 cells expressing APP695 | [6] |

| EC50 (Notch inhibition) | 5 nM | HEK293 cells expressing truncated human Notch1 (luciferase reporter assay) | [6] |

Table 1: In Vitro and Cellular Potency of this compound. This table details the half-maximal inhibitory and effective concentrations of this compound against its direct target and in cellular models of its activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its pharmacodynamic evaluation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Pre-Clinical studies of Notch Signaling Inhibitor this compound in Inflammatory Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

RO4929097: In Vitro Application Notes and Protocols for a Potent γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO4929097 is a potent and selective, orally bioavailable small-molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] The Notch signaling cascade is a highly conserved pathway that plays a critical role in regulating cell proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. This compound functions by binding to γ-secretase and blocking the proteolytic cleavage of Notch receptors, which in turn prevents the release of the Notch intracellular domain (NICD).[1][4] This inhibition of NICD formation leads to a downregulation of downstream target genes, such as Hes1, resulting in anti-proliferative and pro-differentiation effects in tumor cells.[3][5] These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound.

Mechanism of Action: Inhibition of Notch Signaling

This compound exerts its biological effects by directly inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Notch receptors. Following ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the NICD, which then translocates to the nucleus to act as a transcriptional co-activator for target genes like Hes1 and Hey1. By blocking this final cleavage step, this compound effectively shuts down the Notch signaling cascade.

Figure 1: Mechanism of action of this compound in the Notch signaling pathway.

Quantitative Data Summary

The potency of this compound has been characterized in various in vitro assays, demonstrating its activity in the low nanomolar range.

| Assay Type | System | Potency (IC50 / EC50) | Reference |

| γ-Secretase Activity | Cell-Free Enzyme Assay | IC50: 4 nM | [3][5][6] |

| Notch Signaling | Cellular Reporter Assay (HEK293) | EC50: 5 ± 1 nM | [5][6] |

| APP Processing | Cellular Aβ-lowering Assay (HEK293) | EC50: 14 ± 4 nM | [5][6] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Figure 2: General experimental workflow for the in vitro evaluation of this compound.

Cell-Free γ-Secretase Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the γ-secretase complex using a synthetic substrate.

Materials:

-

γ-Secretase enzyme complex (from cell membrane preparations)

-

Fluorogenic γ-secretase substrate (e.g., a peptide conjugated to EDANS and DABCYL)

-

Assay Buffer (e.g., containing 0.25% CHAPSO)

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescent microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Reaction Setup: In a 96-well black microplate, add the following in order:

-

Assay Buffer

-

Diluted this compound or vehicle (DMSO) control.

-

γ-Secretase enzyme preparation (e.g., 40 µg/mL of membrane protein).

-

-

Initiate Reaction: Add the fluorogenic substrate (e.g., 1-5 µM final concentration) to each well to start the reaction.

-

Incubation: Cover the plate and incubate at 37°C for 1-3 hours in the dark.

-

Measurement: Read the fluorescence on a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex: 340-355 nm, Em: 495-510 nm for EDANS/DABCYL).[7]

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme or no substrate). Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Notch Signaling Reporter Assay

This cell-based assay quantifies the inhibition of the Notch signaling pathway within intact cells using a luciferase reporter system.

Materials:

-

HEK293 cell line stably expressing a Notch receptor-Gal4/VP16 fusion protein and a Gal4-driven luciferase reporter.[4]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

96-well white, clear-bottom cell culture plate

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the stable reporter cells into a 96-well white plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells. Plot the normalized signal against the log of the inhibitor concentration and fit the data to determine the EC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Materials:

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]

-

96-well clear cell culture plate

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10^5 cells/well for ARPE-19) and allow them to adhere for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 160 µM).[2] Include a vehicle-only control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT stock solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.

-

Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot Analysis for Notch Pathway Proteins

This protocol is used to detect the levels of key proteins in the Notch pathway, such as cleaved Notch1 (NICD) and its downstream target Hes1, following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 7.5-12.5%)[2]

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved Notch1, anti-Hes1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture and treat cells with this compound (e.g., starting at 100 nM for 24 hours) or vehicle.[4] After treatment, wash the cells with cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NICD or anti-Hes1) overnight at 4°C, diluted according to the manufacturer's recommendation. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin).

-

Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the relative change in expression upon treatment with this compound. A reduction in NICD and Hes1 levels indicates successful inhibition of the Notch pathway.[4]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. resources.rndsystems.com [resources.rndsystems.com]

Application Notes and Protocols for RO4929097 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RO4929097, a potent and selective γ-secretase inhibitor, in cell culture experiments. The provided protocols are intended to serve as a starting point for researchers investigating the effects of Notch signaling inhibition in various cellular contexts.

Introduction

This compound is an orally bioavailable small molecule that inhibits the γ-secretase complex, a key enzyme in the Notch signaling pathway.[1][2] The binding of a Notch ligand to its receptor triggers a series of proteolytic cleavages, the final of which is mediated by γ-secretase. This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of downstream target genes, such as Hes1, that regulate cell proliferation, differentiation, and apoptosis.[3][4] By blocking γ-secretase activity, this compound prevents the generation of NICD, thereby inhibiting Notch signaling.[1][2] Dysregulation of the Notch pathway has been implicated in various cancers, making this compound a valuable tool for cancer research and drug development.[1][5]

Mechanism of Action: Inhibition of Notch Signaling

The primary mechanism of action of this compound is the inhibition of the γ-secretase enzyme complex, which prevents the cleavage of the Notch receptor and the subsequent release of the Notch Intracellular Domain (NICD). This disruption of the Notch signaling cascade leads to a reduction in the expression of downstream target genes, ultimately affecting cell fate decisions.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific biological endpoint being measured. The following table summarizes reported IC50 and effective concentrations from various studies.

| Cell Line/Assay | IC50/EC50 | Effective Concentration | Observed Effect | Reference |

| γ-secretase (cell-free) | 4 nM | N/A | Inhibition of γ-secretase activity | [6][7] |

| Notch Reporter Assay | 5 nM | N/A | Inhibition of Notch signaling | [7] |

| HEK293 | 14 nM (Aβ peptides) | N/A | Decreased secretion of Aβ peptides | [7] |

| SUM149 (Breast Cancer) | Not Reported | 1 µM | 20% growth inhibition; sensitization to radiation | [6][7][8] |

| SUM190 (Breast Cancer) | Not Reported | 1 µM | 10% growth inhibition; sensitization to radiation | [6][7] |